molecular formula C19H21FN4O3S B2797098 Methyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 851810-65-6

Methyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2797098
CAS No.: 851810-65-6
M. Wt: 404.46
InChI Key: GCLMOVWQPBJKIN-UHFFFAOYSA-N
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Description

Methyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H21FN4O3S and its molecular weight is 404.46. The purity is usually 95%.
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Biological Activity

Methyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. Its unique molecular structure suggests various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, supported by data tables and case studies.

Molecular Structure and Properties

The compound can be characterized by its molecular formula C21H24FN5O3SC_{21}H_{24}FN_{5}O_{3}S and a molecular weight of approximately 441.5 g/mol. The presence of a piperidine ring, thiazole, and triazole moieties contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC21H24FN5O3S
Molecular Weight441.5 g/mol
CAS Number869344-34-3

Biological Activity Overview

Recent studies have highlighted the biological activities associated with compounds similar to this compound. Key areas of investigation include:

1. Anti-inflammatory Effects
Research indicates that compounds with similar thiazole and triazole structures exhibit anti-inflammatory properties by inhibiting pathways such as the NLRP3 inflammasome. This mechanism is crucial in managing chronic inflammatory diseases.

2. Anticancer Potential
The compound's structural characteristics suggest potential interactions with biological targets involved in cancer cell proliferation. Studies have shown that related compounds can inhibit tumor growth in vitro and in vivo.

3. Antimicrobial Activity
Some derivatives have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may also possess similar capabilities.

Case Study 1: Anti-inflammatory Activity

A study published in Bioorganic & Medicinal Chemistry investigated the anti-inflammatory effects of thiazole-containing compounds. The results indicated that these compounds significantly reduced pro-inflammatory cytokines in murine models of inflammation, demonstrating their potential as therapeutic agents for inflammatory diseases .

Case Study 2: Anticancer Efficacy

Another research article focused on the anticancer properties of triazole derivatives. The study found that specific derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways . This suggests that this compound may have similar effects.

Properties

IUPAC Name

methyl 1-[(4-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c1-11-21-19-24(22-11)17(25)16(28-19)15(12-3-5-14(20)6-4-12)23-9-7-13(8-10-23)18(26)27-2/h3-6,13,15,25H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLMOVWQPBJKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.